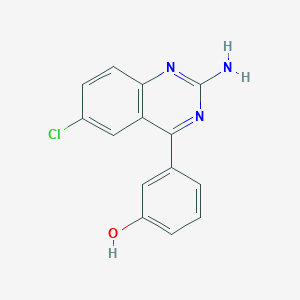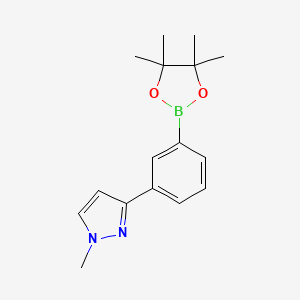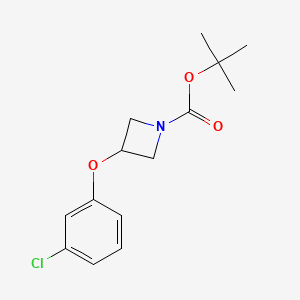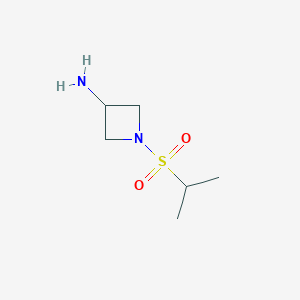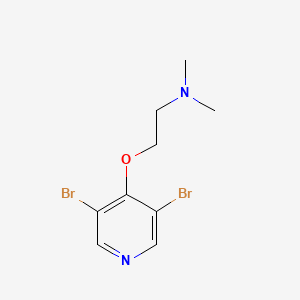
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 3 and 5, and an ether linkage to a dimethylethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine typically involves the following steps:
Bromination: The starting material, pyridine, is brominated at positions 3 and 5 using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Ether Formation: The dibromopyridine derivative is then reacted with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The bromine atoms and the ether linkage play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromopyridine: A related compound with bromine atoms at positions 2 and 3.
N-(2,5-Dibromopyridin-3-yl)pivalamide: Another similar compound with a pivalamide group instead of the dimethylethanamine moiety.
Uniqueness
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine is unique due to its specific substitution pattern and the presence of the ether linkage to the dimethylethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12Br2N2O |
|---|---|
Molecular Weight |
324.01 g/mol |
IUPAC Name |
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H12Br2N2O/c1-13(2)3-4-14-9-7(10)5-12-6-8(9)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
OYKCLKFKCZGNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=NC=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
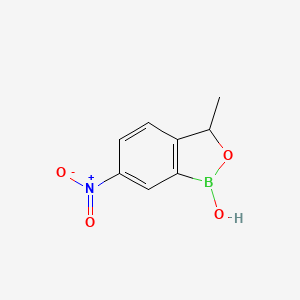
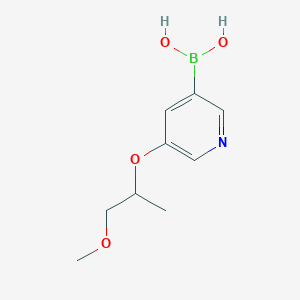
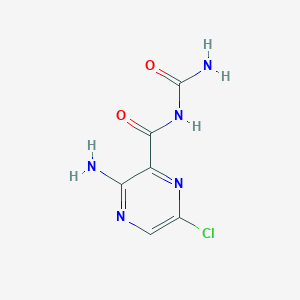
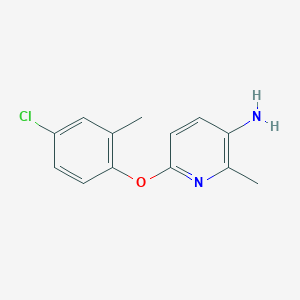
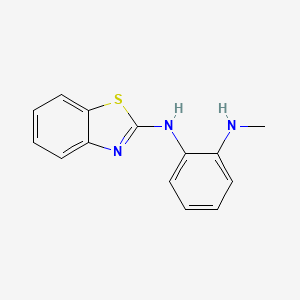
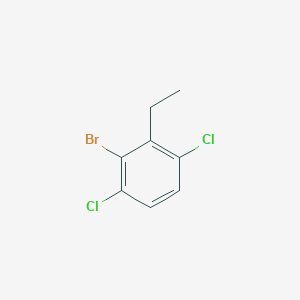
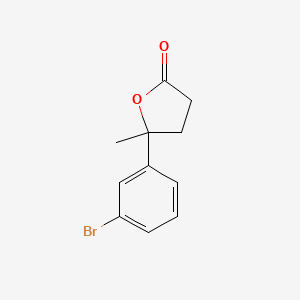
![1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13870633.png)

